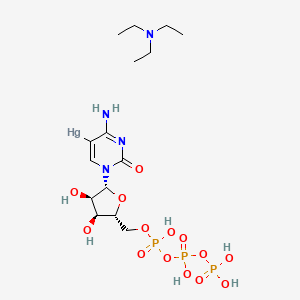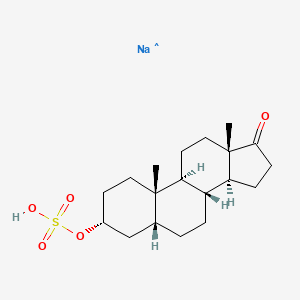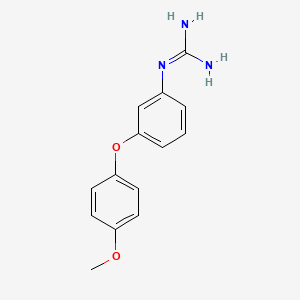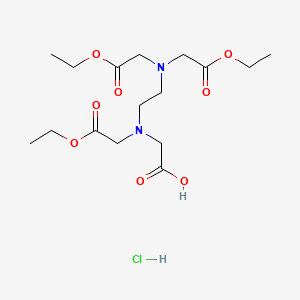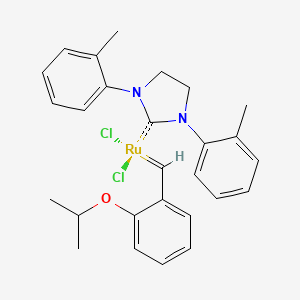
Catalyseur de Stewart-Grubbs
Vue d'ensemble
Description
Stewart-Grubbs catalysts are a series of transition metal carbene complexes used as catalysts for olefin metathesis . They are named after Robert H. Grubbs, the chemist who supervised their synthesis . Several generations of the catalyst have been developed . Grubbs catalysts tolerate many functional groups in the alkene substrates, are air-tolerant, and are compatible with a wide range of solvents .
Synthesis Analysis
The first well-defined ruthenium catalyst was reported in 1992 . It was prepared from RuCl2(PPh3)4 and diphenylcyclopropene . This initial ruthenium catalyst was followed in 1995 by what is now known as the first-generation Grubbs catalyst . It is synthesized from RuCl2(PPh3)3, phenyldiazomethane, and tricyclohexylphosphine in a one-pot synthesis .
Molecular Structure Analysis
The molecular formula of the Stewart-Grubbs catalyst is C27H30Cl2N2ORu . The molecular weight is 570.52 . The percent composition is C 56.84%, H 5.30%, 12.43%, N 4.91%, O 2.80%, Ru 17.72% .
Chemical Reactions Analysis
Grubbs Catalyst® M204 can be used as a catalyst for ring-closing metathesis (RCM), cross-metathesis, and ring-opening metathesis polymerization (ROMP) . It is also used to synthesize trisubstituted olefins with excellent functional group tolerance and selectivity via cross-metathesis and ring closing metathesis reactions .
Physical And Chemical Properties Analysis
Grubbs catalysts are purple solids . They have a melting point of 153 °C (307 °F; 426 K) (decomposition) .
Mécanisme D'action
Target of Action
The Stewart-Grubbs catalyst, also known as the Grubbs catalyst, is a transition metal carbene complex used as a catalyst for olefin metathesis . Its primary targets are carbon-carbon double bonds (alkenes). When it interacts with these double bonds, it facilitates the exchange of substituents between different olefins, a process known as transalkylidenation .
Mode of Action
The mechanism of olefin metathesis catalyzed by the Stewart-Grubbs catalyst involves several steps:
- The catalyst coordinates with an alkene and a metal carbene to form a π-complex. The π-complex undergoes migratory insertion, leading to the formation of a metallacyclobutane intermediate. The metallacyclobutane ring opens, resulting in a new π-complex containing exchanged alkylidene groups. Finally, dissociation of this complex yields the desired metathesis product .
Biochemical Pathways
The Stewart-Grubbs catalyst impacts various organic reactions, including:
- Exchanges substituents between different olefins. Forms cyclic compounds by closing a ring through metathesis. Generates polymers from cyclic olefins. Polymerizes acyclic dienes .
Pharmacokinetics
The Stewart-Grubbs catalyst is a ruthenium-based complex. Its pharmacokinetic properties include:
- It is typically administered as a solid (purple) and may decompose at around 153°C. The compound’s distribution depends on the specific reaction conditions and substrate. The catalyst undergoes transformations during the metathesis process. The fate of the catalyst after use depends on the reaction context .
Avantages Et Limitations Des Expériences En Laboratoire
The Stewart-Grubbs catalyst has several advantages for laboratory experiments. It is a highly active and selective catalyst, which makes it ideal for a variety of reactions. It is also relatively easy to prepare and is not toxic or corrosive. In addition, the catalyst is relatively stable and can be stored for extended periods of time.
The main limitation of the Stewart-Grubbs catalyst is that it is not suitable for all reactions. It is not suitable for reactions that require high temperatures or high pressures, and it is not suitable for reactions that require the use of strong acids or bases. In addition, the catalyst is not suitable for reactions that require the use of hazardous materials.
Orientations Futures
The Stewart-Grubbs catalyst has been widely used in organic synthesis, polymer synthesis, and in industrial processes. However, there are still many potential applications and areas of research that have not been explored.
Some potential future directions for the Stewart-Grubbs catalyst include the development of more efficient and selective catalysts, the development of catalysts for a wider range of reactions, the development of catalysts for reactions that require high temperatures or high pressures, and the development of catalysts for reactions that require the use of hazardous materials.
In addition, there is potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials. There is also potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials. Finally, there is potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials.
Applications De Recherche Scientifique
Métathèse d'oléfines Z-sélective
Le catalyseur de Stewart-Grubbs a été utilisé pour réaliser la métathèse d'oléfines Z-sélective. Cette application est particulièrement importante car elle permet la formation exclusive de Z-isomères d'oléfines, qui sont souvent plus difficiles à synthétiser . La capacité du catalyseur à fusionner avec la photocatalyse a élargi la portée de la métathèse des oléfines, permettant la synthèse de molécules complexes avec une haute stéréosélectivité .
Synthèse de molécules thérapeutiques
En recherche pharmaceutique, le this compound facilite la synthèse de molécules thérapeutiques. Sa haute tolérance pour divers groupes fonctionnels en fait un choix idéal pour construire des molécules médicamenteuses complexes avec des configurations précises, ce qui est crucial pour leur activité biologique .
Développement de matériaux avancés
Le catalyseur joue également un rôle essentiel dans le développement de matériaux avancés. Son application dans les réactions de polymérisation permet la création de polymères aux propriétés uniques, qui peuvent être utilisés dans diverses industries, de l'automobile à l'aérospatiale .
Applications en chimie verte
Le this compound contribue à la chimie verte en favorisant des réactions plus respectueuses de l'environnement. Il fonctionne dans des conditions douces et peut être utilisé en solutions aqueuses, réduisant ainsi le besoin de solvants nocifs et de procédés énergivores .
Synthèse de produits chimiques agricoles
Dans le secteur agricole, le catalyseur aide à la synthèse de produits chimiques agricoles. La précision offerte par le catalyseur garantit la production de pesticides et d'herbicides efficaces et sûrs, essentiels pour la protection des cultures .
Industrie des arômes et des parfums
La synthèse chimique fine, y compris les arômes et les parfums, bénéficie du this compound. Il aide à construire les doubles liaisons carbone-carbone nécessaires aux molécules complexes qui composent les différents parfums et saveurs .
Recherche en nanotechnologie
La recherche en nanotechnologie utilise le this compound pour créer des matériaux à l'échelle nanométrique. La capacité du catalyseur à former des structures moléculaires spécifiques est essentielle à la synthèse de nanoparticules et de nanocomposites aux propriétés souhaitées .
Raffinage pétrochimique
Enfin, le this compound trouve une application dans le raffinage pétrochimique. Il est utilisé pour améliorer l'efficacité de procédés tels que la métathèse des oléfines, qui est essentielle à la production de divers produits pétrochimiques .
Analyse Biochimique
Biochemical Properties
The Stewart-Grubbs catalyst plays a significant role in biochemical reactions. It is extensively used to synthesize a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals . The Stewart-Grubbs catalyst interacts with various enzymes, proteins, and other biomolecules, facilitating different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis .
Cellular Effects
It is known that the catalyst is used in the synthesis of biologically active compounds, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This is the exchange of carbon atoms between a pair of double bonds, catalyzed by the metal-carbene complex of the well-defined Grubbs catalyst . The mechanism involves the formation of a π-complex, followed by migratory insertion to give a metallacyclobutane intermediate .
Temporal Effects in Laboratory Settings
The catalyst is known for its broad range of functional group tolerance, air and moisture stability, making it a robust tool in laboratory settings .
Metabolic Pathways
The Stewart-Grubbs catalyst is involved in various metabolic pathways through its role in the synthesis of a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals
Propriétés
IUPAC Name |
[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCARGGZRTYFH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N2ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746225 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927429-61-6 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



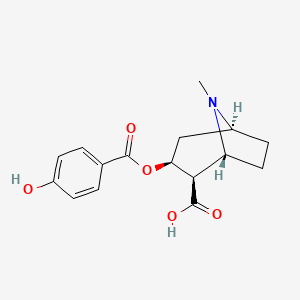


![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

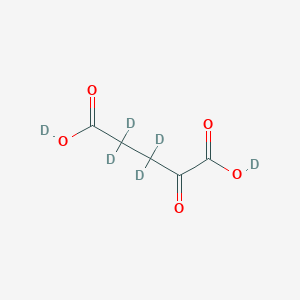
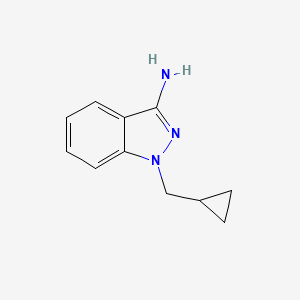
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)
